

Crystal structure and polymorphism analysis of Piroxicam Olamine

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Compound of Interest

Compound Name: Piroxicam Olamine

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An In-depth Technical Guide to the Crystal Structure and Polymorphism of Piroxicam and its Olamine Salt

Disclaimer: Extensive literature searches for specific crystallographic and polymorphic data on **Piroxicam Olamine** yielded limited results. The majority of published research focuses on the parent compound, Piroxicam. This guide provides a comprehensive analysis of the well-documented crystal structure and polymorphism of Piroxicam, which is foundational for understanding the solid-state properties of its olamine salt. The experimental protocols and analytical techniques described are directly applicable to the study of **Piroxicam Olamine**.

Introduction to Piroxicam and Piroxicam Olamine

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, widely used for its analgesic and antipyretic properties.^[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.^[2] The solid-state properties of Piroxicam, particularly its polymorphism, significantly influence its physicochemical characteristics such as solubility, dissolution rate, and bioavailability. **Piroxicam Olamine** is a salt of Piroxicam with ethanolamine, which is expected to exhibit different physicochemical properties compared to the parent molecule.^[3]

Polymorphism of Piroxicam

Piroxicam is known to exist in several crystalline forms, including anhydrous polymorphs and a monohydrate.^{[4][5]} The most commonly studied forms are designated as Form I, Form II, Form

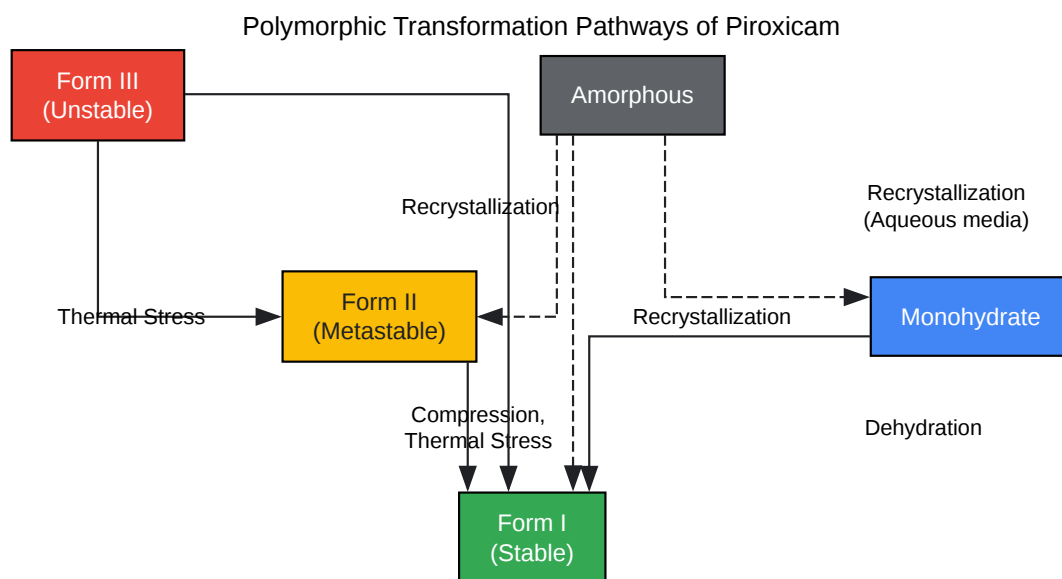
III, and a monohydrate form.^{[4][5]} These forms can interconvert under different environmental conditions such as temperature, solvent, and mechanical stress.^{[4][6]}

- Form I (β -form, cubic form, Form A): Generally considered the most thermodynamically stable form.^[4]
- Form II (α -form, needle form, Form B): A metastable form that can convert to Form I.^[4]
- Form III: A thermally unstable form.^[4]
- Monohydrate Form: Contains water within its crystal lattice and can dehydrate to Form I.^[4]

The existence of these different polymorphic forms necessitates thorough solid-state characterization during drug development to ensure product quality and performance.

Polymorphic Transformation Pathways of Piroxicam

The interconversion between the different polymorphic forms of Piroxicam is a critical aspect of its solid-state chemistry. Understanding these transformations is essential for controlling the final solid form of the drug substance.



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Figure 1: Polymorphic transformations of Piroxicam.

Physicochemical Properties of Piroxicam Polymorphs

The different polymorphic forms of Piroxicam exhibit distinct physicochemical properties. A summary of key quantitative data is presented below.

Table 1: Thermal Properties of Piroxicam Polymorphs

Polymorphic Form	Melting Point (°C)	Enthalpy of Fusion (J/g)
Form I	~201-204	~95-105
Form II	~198-200	Not consistently reported
Monohydrate	Dehydrates before melting	Not applicable

Note: The values presented are approximate and can vary depending on the experimental conditions.

Table 2: Solubility of Piroxicam Polymorphs

Polymorphic Form	Aqueous Solubility (µg/mL) at 37°C
Anhydrate (Form I)	Higher than Monohydrate
Monohydrate	Lower than Anhydrate

The solubility of Piroxicam polymorphs is pH-dependent. The anhydrate form generally shows a higher dissolution rate compared to the monohydrate form.^[7]

Experimental Protocols for Polymorphism Analysis

A comprehensive analysis of the crystal structure and polymorphism of a pharmaceutical compound like **Piroxicam Olamine** involves a combination of analytical techniques.

Experimental Workflow for Polymorphic Screening and Characterization



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Figure 2: Workflow for polymorphic analysis.

Detailed Methodologies

4.2.1. Crystallization Studies Polymorph screening is typically performed by crystallizing the compound from a variety of solvents with different polarities under various conditions (e.g., slow evaporation, cooling crystallization, anti-solvent addition).[8]

- Protocol: Saturated solutions of **Piroxicam Olamine** would be prepared in various solvents (e.g., ethanol, methanol, acetone, acetonitrile, water) at elevated temperatures. The solutions would then be subjected to different cooling rates (slow and rapid) and evaporation conditions to induce crystallization. The resulting solid phases would be isolated by filtration and dried.

4.2.2. Powder X-Ray Diffraction (PXRD) PXRD is a primary technique for identifying and differentiating crystalline forms. Each polymorph exhibits a unique diffraction pattern.

- Protocol: The powder sample is gently packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram provides a fingerprint of the crystalline phase.

4.2.3. Differential Scanning Calorimetry (DSC) DSC is used to measure the thermal properties of a sample, such as melting point, enthalpy of fusion, and solid-state transitions.

- Protocol: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan and hermetically sealed. The sample is then heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to or from the sample is measured relative to a reference pan, and the thermal events are recorded.

4.2.4. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for detecting the presence of solvates or hydrates.

- Protocol: A sample is placed in a tared TGA pan and heated at a constant rate in a controlled atmosphere (e.g., nitrogen).[9] The weight of the sample is continuously monitored, and any weight loss or gain is recorded as a function of temperature.

4.2.5. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy Vibrational spectroscopy techniques like FTIR and Raman are sensitive to the molecular environment and can be used to differentiate polymorphs based on differences in their vibrational spectra, particularly in regions corresponding to hydrogen bonding.[10][11]

- Protocol (FTIR-ATR): A small amount of the sample is placed on the attenuated total reflectance (ATR) crystal, and pressure is applied to ensure good contact. The infrared spectrum is then collected.
- Protocol (Raman): The sample is placed under the microscope objective of a Raman spectrometer, and a laser is focused on the sample. The scattered light is collected and analyzed to generate the Raman spectrum.

Conclusion

While specific data on the crystal structure and polymorphism of **Piroxicam Olamine** is not readily available in the public domain, the extensive research on Piroxicam provides a robust framework for its characterization. The polymorphic behavior of Piroxicam highlights the critical importance of solid-state analysis in the development of pharmaceuticals. The experimental protocols detailed in this guide are standard methodologies that can be effectively applied to a thorough investigation of **Piroxicam Olamine** to elucidate its crystal forms and their properties, thereby ensuring the development of a stable and efficacious drug product. Researchers and drug development professionals are encouraged to apply these techniques to build a comprehensive solid-state profile for **Piroxicam Olamine**.

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